REACTION_CXSMILES
|
[CH3:1][N:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=[CH:4][C:3]1=[O:12].[OH:13]O>C(O)(=O)C>[CH3:1][N:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[NH:5][C:4](=[O:13])[C:3]1=[O:12]
|
Name
|
|
Quantity
|
5.3 g
|
Type
|
reactant
|
Smiles
|
CN1C(C=NC2=CC=CC=C12)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
to stand at room temperature for 72 hours in a mixture of 60 ml
|
Duration
|
72 h
|
Type
|
CUSTOM
|
Details
|
The product separated out as needles after 48 hours
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
The product was separated
|
Type
|
WASH
|
Details
|
washed sequentially with water and with ethanol, m.p. 287°-289°C
|
Type
|
CUSTOM
|
Details
|
It was then recrystallized from water, 287°-290°C. (literature: 286°-287°C, G. W. H. Cheeseman, J. Chem. Soc. 1804 (1955); 285°-286°C., G. W. H. Cheeseman, J. Chem. Soc. 1246 (1961))
|
Reaction Time |
72 h |
Name
|
|
Type
|
|
Smiles
|
CN1C(C(NC2=CC=CC=C12)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |